molecular formula C14H18N2O2 B256157 3,3-Dimethyl-4-[(4-methylphenyl)carbonyl]piperazin-2-one

3,3-Dimethyl-4-[(4-methylphenyl)carbonyl]piperazin-2-one

Katalognummer B256157
Molekulargewicht: 246.3 g/mol
InChI-Schlüssel: FGEOZADAOMVJMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Dimethyl-4-[(4-methylphenyl)carbonyl]piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. It is also known as DMMP or 4'-methylpropiophenone-2-piperazinone. DMMP has been widely used in scientific research due to its unique properties and potential applications in various fields.

Wirkmechanismus

DMMP exerts its effects by binding to specific targets in the body, such as enzymes and receptors. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function. DMMP has also been shown to modulate the activity of certain receptors, such as the sigma-1 receptor, which is involved in various physiological processes.
Biochemical and Physiological Effects:
DMMP has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels and enhance cognitive function. DMMP has also been shown to modulate the activity of certain receptors, which can affect various physiological processes such as pain perception, inflammation, and cell proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

DMMP has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized and purified. It has also been shown to have high selectivity and potency for its targets, which makes it a useful tool for studying specific biological processes. However, DMMP also has some limitations. Its effects can be dose-dependent, and high concentrations can lead to toxic effects. In addition, its effects can vary depending on the cell type and experimental conditions used.

Zukünftige Richtungen

There are several future directions for research involving DMMP. One potential application is in drug discovery, where DMMP could be used as a starting point for the development of new drugs that target specific enzymes or receptors. Another direction is in the study of the role of specific proteins in various diseases, where DMMP could be used as a tool to investigate the mechanism of action of these proteins. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMMP and to optimize its use in lab experiments.
In conclusion, DMMP is a unique chemical compound that has been widely used in scientific research due to its potential applications and unique properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of DMMP and to optimize its use in various fields.

Synthesemethoden

DMMP can be synthesized through a multistep process involving the reaction of 4-methylpropiophenone with piperazine. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to obtain the desired product. The purity and yield of DMMP can be improved through various purification techniques such as recrystallization and chromatography.

Wissenschaftliche Forschungsanwendungen

DMMP has been widely used in scientific research as a chemical probe to study various biological processes. It has been shown to inhibit the activity of certain enzymes and receptors, which makes it a potential candidate for drug discovery. DMMP has also been used as a tool to study the mechanism of action of certain drugs and to investigate the role of specific proteins in various diseases.

Eigenschaften

Produktname

3,3-Dimethyl-4-[(4-methylphenyl)carbonyl]piperazin-2-one

Molekularformel

C14H18N2O2

Molekulargewicht

246.3 g/mol

IUPAC-Name

3,3-dimethyl-4-(4-methylbenzoyl)piperazin-2-one

InChI

InChI=1S/C14H18N2O2/c1-10-4-6-11(7-5-10)12(17)16-9-8-15-13(18)14(16,2)3/h4-7H,8-9H2,1-3H3,(H,15,18)

InChI-Schlüssel

FGEOZADAOMVJMA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCNC(=O)C2(C)C

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)N2CCNC(=O)C2(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.